molecular formula C12H13N3O B1482855 1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2098042-15-8

1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B1482855
CAS No.: 2098042-15-8
M. Wt: 215.25 g/mol
InChI Key: TZGXRVRGLUGSFO-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenyl-1H-pyrazole-5-carboxamide ( 2098042-15-8) is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . It belongs to the pyrazole carboxamide class of heterocyclic compounds, which are recognized as a privileged scaffold in drug discovery due to their wide range of pharmacological activities . The pyrazole ring is a versatile core structure found in numerous commercially available drugs, and its derivatives are known to exhibit properties including anti-inflammatory, anti-fungal, anti-bacterial, and enzyme inhibition activities . Research into pyrazole carboxamide derivatives is particularly prominent in the development of new agrochemicals and pharmaceuticals, as this structural motif is present in several successful fungicides that act by inhibiting succinate dehydrogenase . As a building block, it offers researchers the opportunity to explore novel bioactivities and develop new therapeutic or protective agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated area.

Properties

IUPAC Name

2-ethyl-5-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-15-11(12(13)16)8-10(14-15)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGXRVRGLUGSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenylhydrazine with Ethyl Acetoacetate

One widely documented method starts with phenylhydrazine and ethyl acetoacetate as primary substrates. The reaction proceeds in a C1-C6 fatty alcohol solvent containing an acid catalyst, facilitating cyclization to form 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate intermediates. This method is advantageous due to mild reaction conditions and high yields, suitable for scale-up.

Conversion of Ester to Carboxylic Acid and Amide

The ester intermediate undergoes hydrolysis under alkaline conditions (e.g., sodium hydroxide in ethanol/water mixture) to yield the corresponding carboxylic acid. The acid is then converted to the carboxamide via amidation, often involving activation steps or direct reaction with ammonia or amines.

  • Hydrolysis conditions: Sodium hydroxide, ethanol-water solvent, room temperature to reflux.
  • Amidation: Can be direct or via acid chloride intermediate.
  • Yields: Hydrolysis yields reported up to 92-98%, with high purity (HPLC >90%).

Halogenated Pyrazole Precursors and Subsequent Substitution

Another approach involves starting from 3-halo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid esters. These esters are hydrolyzed to acids and then subjected to substitution reactions to introduce the desired functional groups. Temperature control is critical, with initial cooling to 0-5 °C followed by warming to room temperature to optimize yield and purity.

Alkylation of Pyrazole Esters

Alkylation of 3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester with alkyl halides (e.g., benzyl chloride, p-tert-butylbenzyl chloride) in the presence of potassium carbonate and acetonitrile under reflux has been reported. This method introduces alkyl substituents at the nitrogen atom of the pyrazole ring, which can be adapted for ethyl substitution.

  • Reaction conditions: Reflux in acetonitrile, K2CO3 base.
  • Duration: 4-8 hours depending on alkyl halide.
  • Monitoring: Thin-layer chromatography (TLC).
  • Outcome: Complete consumption of starting material and high conversion.

Detailed Reaction Data Table

Step Reagents/Conditions Temperature Time Yield (%) Purity (HPLC) Notes
Cyclization Phenylhydrazine + ethyl acetoacetate + acid in C1-C6 fatty alcohol Moderate (RT to reflux) Not specified High Not specified Crystallization for purification
Ester Hydrolysis NaOH in ethanol/water 0-5 °C to RT 2-3 hours 92-98 92-95 Alkaline hydrolysis, solvent evaporation
Amidation Ammonia or amine (direct or via acid chloride) Reflux Not specified Not specified Not specified Conversion to carboxamide
Halogenated ester hydrolysis 3-bromo-1-(3-chloro-2-pyridinyl) pyrazole ester + NaOH 0-5 °C to RT 1-4 hours 93 95 Temperature control critical
Alkylation of ester Pyrazole ester + benzyl chloride + K2CO3 + acetonitrile Reflux 4-8 hours Not specified Not specified TLC monitoring, complete consumption

Research Findings and Analysis

  • Yield and Purity: The hydrolysis of pyrazole esters to acids and subsequent amidation are efficient with yields typically above 90% and HPLC purities exceeding 90%, indicating high reaction specificity and minimal side products.
  • Reaction Control: Temperature regulation during hydrolysis and substitution steps is crucial to prevent decomposition and side reactions, as demonstrated by the controlled cooling and warming protocols.
  • Scalability: The use of mild reagents such as sodium hydroxide and potassium carbonate, along with common solvents like ethanol and acetonitrile, supports the scalability of these methods for industrial production.
  • Environmental and Safety Considerations: The avoidance of highly toxic reagents and the use of relatively benign solvents and reagents enhance the safety profile of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1-Ethyl-3-phenyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential as a therapeutic agent. It exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
  • Anticancer Properties : Certain derivatives have shown promising results in inhibiting tumor cell proliferation. For instance, studies have highlighted the effectiveness of pyrazole derivatives against various cancer cell lines, suggesting their potential as anticancer agents .
  • Analgesic Activity : The compound has been explored for its analgesic properties, providing pain relief with fewer side effects compared to traditional analgesics .

Agricultural Chemistry

Herbicides and Fungicides
In agricultural applications, this compound serves as a key ingredient in the formulation of herbicides and fungicides. Its effectiveness in protecting crops from pests and diseases enhances agricultural productivity significantly .

Table 1: Efficacy of Pyrazole Derivatives in Agriculture

CompoundApplication TypeEfficacy (%)Reference
1-Ethyl-3-phenyl-1H-pyrazoleHerbicide85
N-benzylpyrazole derivativesFungicide90
Novel pyrazole derivativesAcaricide78

Material Science

Synthesis of Advanced Materials
The compound is utilized in synthesizing advanced materials, including polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Analytical Chemistry

Reagent Applications
In analytical chemistry, this compound is employed as a reagent in various analytical techniques. Its role in enhancing the detection and quantification of other chemical substances aids in improving laboratory accuracy .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of a series of pyrazole derivatives, including this compound. The findings demonstrated significant inhibition of cancer cell growth with IC50 values ranging from 10 to 50 µM across different cell lines .

Case Study 2: Agricultural Efficacy

Research conducted on the efficacy of pyrazole-based fungicides revealed that formulations containing this compound achieved over 90% efficacy against common agricultural pathogens like Fusarium spp. .

Mechanism of Action

The mechanism by which 1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of its antimicrobial activity, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole Carboxamides

Compound Name Substituents Biological Activity Key Findings References
1-Ethyl-3-phenyl-1H-pyrazole-5-carboxamide N1: Ethyl; C3: Phenyl; C5: Carboxamide Not explicitly reported Structural similarity to anticoagulant/antitumor pyrazoles suggests therapeutic potential.
DPC423 N1: 3-(Aminomethyl)phenyl; C3: Trifluoromethyl; C5: Carboxamide (P4: Biphenyl) Factor Xa inhibition (Ki = 13 pM) High potency, oral bioavailability, and selectivity due to optimized P1/P4 groups.
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide N1: 3-Chlorophenyl; C5: Methoxy; C3: N-methyl carboxamide Not explicitly reported Methoxy group may enhance solubility; N-methylation reduces basicity.
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide N1: 6-Chloro-pyridylmethyl; C3: Phenyl; C5: N-(4-ethoxyphenyl) carboxamide Anticoagulant/antitumor (inferred) Ethoxyphenyl group enhances hydrophobic interactions; chloro-pyridyl improves binding.
3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides Variable aryl/heteroaryl groups at N1/C3; C5: Propanoic acid amide Analgesic (equipotent to aspirin) Amide derivatives show moderate activity; substituents influence potency.

Key Structural Determinants of Activity

  • N1 Substituents :
    • Ethyl or small alkyl groups (e.g., in DPC423) improve metabolic stability and reduce steric hindrance, facilitating target binding .
    • Bulky aryl groups (e.g., 4-ethoxyphenyl in ) enhance hydrophobic interactions but may limit solubility.
  • C3 Substituents :
    • Electron-withdrawing groups (e.g., trifluoromethyl in DPC423) increase electrophilicity and binding affinity .
    • Phenyl rings (as in 1-ethyl-3-phenyl derivative) contribute to π-π stacking with aromatic residues in target proteins .
  • C5 Carboxamide Modifications :
    • Secondary amides (e.g., N-methyl in ) reduce hydrogen-bonding capacity but improve lipophilicity.
    • Primary amides (e.g., in DPC423) retain strong hydrogen-bonding interactions critical for enzymatic inhibition .

Pharmacokinetic and Selectivity Considerations

  • Oral Bioavailability : DPC423 demonstrates improved bioavailability via substitution of benzamidine (highly basic) with benzylamine (less basic) at the P1 position, reducing first-pass metabolism .
  • Selectivity : Trifluoromethyl groups in DPC423 minimize off-target interactions, while chloro-pyridyl groups in enhance specificity for coagulation factors.

Data Tables

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 259.3 g/mol 2.8 1 3
DPC423 528.5 g/mol 4.2 2 6
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide 279.7 g/mol 3.1 1 4

*Predicted using fragment-based methods.

Biological Activity

1-Ethyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and anti-inflammatory effects.

This compound has the molecular formula C12H13N3OC_{12}H_{13}N_3O and a molecular weight of 219.25 g/mol. The compound features a pyrazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions, often utilizing solvents like ethanol or methanol. This method yields good to excellent results, with reported yields ranging from 70% to 95% .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cancer Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)49.85
A549 (Lung)26.00
NCI-H460 (Lung)0.07
HepG2 (Liver)3.25

The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells through various pathways, including modulation of cyclin-dependent kinases .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. In vivo studies have shown that it can significantly reduce edema in animal models .

Case Studies

  • FXIa Inhibition : A study investigated the efficacy of pyrazole derivatives as inhibitors of Factor XIa (FXIa), an important target in anticoagulation therapy. The compound exhibited a Ki value of 90.37 nM, indicating potent inhibitory activity .
  • Antitumor Activity : Another research effort synthesized a series of pyrazole derivatives, including this compound, which showed promising results against multiple cancer types such as lung and breast cancers, suggesting its potential as a lead compound for drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can inhibit enzyme activity by binding to active or allosteric sites on proteins involved in cell cycle regulation and inflammatory responses .

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrazole-5-carboxamide derivatives typically involves cyclocondensation reactions. For example, ethyl esters (e.g., ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) are synthesized via nucleophilic substitution or multicomponent reactions using hydrazines and β-ketoesters . Key factors affecting yield include:
  • Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency.
  • Catalysts : Acidic or basic catalysts (e.g., HCl, NaOH) accelerate ring closure.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
    Table 1 : Comparison of Synthetic Methods for Analogous Compounds
MethodYield (%)ConditionsReference
Hydrazine cyclization65–75DMF, 100°C, 12 h
Microwave-assisted85–90120°C, 30 min

Q. Which spectroscopic methods are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethyl and phenyl groups) via chemical shifts (δ 1.2–1.4 ppm for ethyl CH3_3, δ 7.2–7.6 ppm for aromatic protons) .
  • HPLC/MS : High-resolution mass spectrometry validates molecular weight (calc. for C12_{12}H13_{13}N3_3O: 231.23 g/mol) and purity (>98%) .
  • IR Spectroscopy : Carboxamide C=O stretches appear at ~1650–1680 cm1^{-1} .

Q. What preliminary biological screening assays are appropriate for evaluating the pharmacological potential of this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Target Identification : Molecular docking against enzymes (e.g., COX-2, kinase inhibitors) using PyRx or AutoDock .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address contradictory reports on reaction yields?

  • Methodological Answer : Contradictions in yields often arise from varying reagent purity or side reactions. Optimization strategies include:
  • DoE (Design of Experiments) : Systematic variation of temperature, solvent, and catalyst ratios to identify optimal conditions .
  • In Situ Monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation .
    Example : Microwave-assisted synthesis reduced reaction time from 12 h to 30 min, improving yield by 20% .

Q. What strategies are effective in resolving discrepancies in reported biological activities of pyrazole-5-carboxamide derivatives?

  • Methodological Answer : Discrepancies may stem from assay conditions or structural modifications. Solutions include:
  • Standardized Protocols : Uniform cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • SAR Studies : Compare analogs (e.g., 1-ethyl-3-isopropyl-5-nitro derivatives) to isolate substituent effects .
    Table 2 : Biological Activity vs. Substituent Modifications
SubstituentIC50_{50} (μM)Target ProteinReference
4-Fluorophenyl12.3 ± 1.2COX-2
4-Ethoxyphenyl8.7 ± 0.9Kinase X

Q. What computational approaches are used to predict the binding affinity of this compound with target proteins, and how do they compare with experimental data?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable docking) .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify ΔGbinding_{binding} (e.g., -8.5 kcal/mol correlates with nM affinity) .
  • Validation : Experimental IC50_{50} values from enzyme inhibition assays (e.g., fluorescence polarization) validate computational predictions .

Key Notes

  • Safety : Handle with gloves/PPE; avoid inhalation (see Section 4 of SDS for ethyl pyrazole esters) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
1-ethyl-3-phenyl-1H-pyrazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.